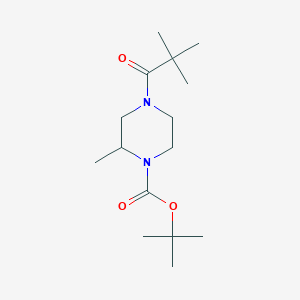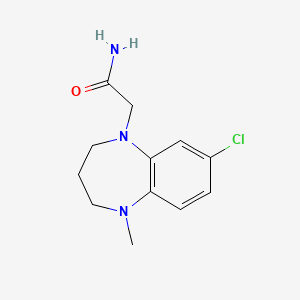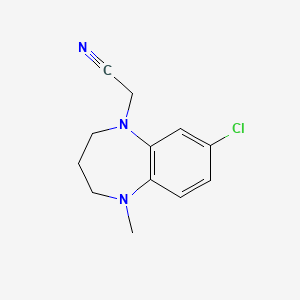
N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)oxolane-2-carboxamide, commonly known as MOPAC, is a novel compound with potential applications in scientific research. MOPAC belongs to the class of pyrrolidinyl oxolane carboxamides and has attracted significant attention due to its unique chemical properties and potential uses in various scientific fields.
Mecanismo De Acción
MOPAC exerts its effects through the activation of the mu-opioid receptor, which is involved in the regulation of pain and mood. MOPAC binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain and inflammation. MOPAC has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MOPAC has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MOPAC has shown promising results in the treatment of anxiety and depression. MOPAC has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MOPAC is its potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MOPAC has shown promising results in the treatment of anxiety and depression. However, MOPAC has limited solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of MOPAC. One potential direction is the investigation of the potential applications of MOPAC in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of MOPAC for different applications. Finally, the development of novel formulations of MOPAC with improved solubility and bioavailability may further enhance its potential applications in scientific research.
Métodos De Síntesis
The synthesis of MOPAC involves the reaction of 5-methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid with oxalyl chloride, followed by the addition of 2-amino-2-methyl-1-propanol and oxalyl chloride. The resulting product is then treated with acetic anhydride to produce MOPAC. This method has been optimized to yield high purity and a high yield of MOPAC.
Aplicaciones Científicas De Investigación
MOPAC has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. MOPAC has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MOPAC has shown promising results in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-10-13(17-15(19)14-8-5-9-21-14)16(20)18(11)12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPXLJKFVLUUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)


![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)
![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)


![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)